Dasatinib N-Oxide is a metabolite of Dasatinib, a tyrosine kinase inhibitor. Specifically, it is an oxidative metabolite formed through the N-oxidation of the piperazine ring present in the Dasatinib structure. [] This metabolic transformation is facilitated by the enzyme flavin monooxygenase 3 (FMO3). [, ] While Dasatinib itself is a known therapeutic agent used in treating certain types of leukemia, Dasatinib N-Oxide is primarily a subject of scientific research focusing on its formation, properties, and potential implications in understanding Dasatinib metabolism and disposition. [, , , , ]
The synthesis of Dasatinib N-Oxide typically occurs through the oxidation of Dasatinib, particularly affecting the piperazine ring, which is susceptible to oxidation under certain conditions. The oxidation can be facilitated by various solvents that possess micro-oxidative properties. A study demonstrated that the choice of diluent significantly influences the formation of the N-Oxide impurity, highlighting that organic solvents can induce oxidation reactions leading to the generation of this metabolite .
Dasatinib N-Oxide features a complex molecular structure characterized by multiple functional groups. The structure includes:
The molecular structure can be represented as follows:
Cc1cccc(Cl)c1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CC[N+]([O-])(CCO)CC4)s2
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
.This structure elucidates the complexity and potential for interaction within biological systems.
Dasatinib N-Oxide participates in several chemical reactions primarily related to its formation from Dasatinib. The oxidation process can be influenced by:
The primary reaction involves the conversion of Dasatinib to Dasatinib N-Oxide through oxidative processes facilitated by specific solvents under controlled conditions .
Dasatinib primarily acts as a dual inhibitor of both BCR-Abl and Src family kinases. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Dasatinib N-Oxide exhibits distinct physical and chemical properties:
Dasatinib N-Oxide is primarily studied in the context of drug metabolism and pharmacokinetics:
The piperazine ring in dasatinib undergoes enzymatic and chemical oxidation to form the N-oxide impurity. Cytochrome P450 3A4 (CYP3A4) serves as the primary enzymatic catalyst, facilitating oxygen insertion at the tertiary nitrogen of the piperazine moiety. This process generates an unstable aminoxide intermediate that rearranges into dasatinib N-oxide [1] [5]. Parallel pathways involve flavin-containing monooxygenase 3 (FMO3), which exhibits distinct kinetics—lower substrate affinity but higher catalytic efficiency compared to CYP3A4 [5]. Non-enzymatic oxidation occurs through peroxide contaminants in solvents, where electrophilic oxygen species attack the electron-rich piperazine nitrogen.
Table 1: Enzymatic Pathways for Dasatinib N-Oxide Formation
Enzyme | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 15.8 | 42.3 | 2.68 |
FMO3 | 62.4 | 108.7 | 1.74 |
Data derived from human liver microsome studies [5]
Solvent-induced oxidation significantly impacts dasatinib N-oxide formation during pharmaceutical processing. Polar aprotic solvents (e.g., N,N-dimethylformamide, DMF) exhibit micro-oxidic properties due to trace peroxides formed via autoxidation. These peroxides act as hidden oxidants, initiating radical chain reactions that convert the piperazine nitrogen to N-oxide [2]. Water content modulates this process: >2% water suppresses oxidation by quenching radical species and hydrogen-bonding to reactive sites. Conversely, anhydrous solvents accelerate impurity formation by enabling peroxide accumulation. Studies confirm a 20-fold increase in N-oxide generation in dehydrated DMF versus hydrated counterparts [2].
Three primary synthetic methodologies yield dasatinib N-oxide:
Table 2: Synthetic Route Comparison
Method | Yield (%) | Purity (%) | Key Impurities | Scalability |
---|---|---|---|---|
Enzymatic | ≤5 | >90 | Des-hydroxy dasatinib | Low |
Chemical (mCPBA) | 85–92 | 88 | Pyrimidine N-oxides | High |
Photocatalytic | 30–40 | 95 | Thiazole epoxides | Moderate |
N-oxide generation follows first-order kinetics under physiological conditions, with an activation energy (Ea) of 72.5 kJ/mol [1]. Key factors include:
Thermodynamic parameters reveal an endergonic reaction (ΔG = +16.8 kJ/mol), driven forward by entropy gain (ΔS = +142 J/mol·K) from solvent liberation during oxidation [3].
Table 3: Thermodynamic Parameters for N-Oxide Formation
Parameter | Value | Conditions |
---|---|---|
ΔH‡ | 70.2 kJ/mol | DMF, 25°C |
ΔS‡ | +58.3 J/mol·K | DMF, 25°C |
ΔG‡ | 84.1 kJ/mol | ε = 37.5 (DMF) |
ΔG‡ | 98.4 kJ/mol | ε = 2.4 (Toluene) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7